Cas no 147542-00-5 (4-(chloromethyl)-2-fluoro-1-methylbenzene)

147542-00-5 structure
Nome del prodotto:4-(chloromethyl)-2-fluoro-1-methylbenzene
4-(chloromethyl)-2-fluoro-1-methylbenzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,4-(chloromethyl)-2-fluoro-1-methyl-
- 2-CHLORO-5-FLUORO-1,3-DIMETHYLBENZENE
- 3-Fluoro-4-methylbenzyl chloride
- 4-(chloromethyl)-2-fluoro-1-methylbenzene
- 147542-00-5
- 3-Fluoro-4-methylbenzylchloride
- CS-0233930
- Benzene, 4-(chloromethyl)-2-fluoro-1-methyl-
- EN300-137200
- DTXSID30595232
- MFCD03701061
- FT-0692337
- 4-(chloromethyl)-2-fluoro-1-methyl benzene
- CDFRDDZQCBOCGF-UHFFFAOYSA-N
- SCHEMBL6798814
-
- Inchi: InChI=1S/C8H8ClF/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3
- Chiave InChI: CDFRDDZQCBOCGF-UHFFFAOYSA-N
- Sorrisi: ClCC1C=CC(C)=C(F)C=1
Proprietà calcolate
- Massa esatta: 158.02994
- Massa monoisotopica: 158.0298561g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 10
- Conta legami ruotabili: 1
- Complessità: 105
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- Densità: 1.152
- Punto di ebollizione: 195.9°C at 760 mmHg
- Punto di infiammabilità: 73.9°C
- Indice di rifrazione: 1.505
- PSA: 0
4-(chloromethyl)-2-fluoro-1-methylbenzene Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | B423058-50mg |
4-(chloromethyl)-2-fluoro-1-methylbenzene |
147542-00-5 | 50mg |
$ 160.00 | 2022-06-07 | ||
Enamine | EN300-137200-5.0g |
4-(chloromethyl)-2-fluoro-1-methylbenzene |
147542-00-5 | 95% | 5.0g |
$2152.0 | 2023-02-15 | |
Enamine | EN300-137200-0.05g |
4-(chloromethyl)-2-fluoro-1-methylbenzene |
147542-00-5 | 95% | 0.05g |
$173.0 | 2023-02-15 | |
Enamine | EN300-137200-1.0g |
4-(chloromethyl)-2-fluoro-1-methylbenzene |
147542-00-5 | 95% | 1g |
$0.0 | 2023-06-07 | |
TRC | B423058-10mg |
4-(chloromethyl)-2-fluoro-1-methylbenzene |
147542-00-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-137200-0.5g |
4-(chloromethyl)-2-fluoro-1-methylbenzene |
147542-00-5 | 95% | 0.5g |
$579.0 | 2023-02-15 | |
Enamine | EN300-137200-2.5g |
4-(chloromethyl)-2-fluoro-1-methylbenzene |
147542-00-5 | 95% | 2.5g |
$1454.0 | 2023-02-15 | |
Enamine | EN300-137200-250mg |
4-(chloromethyl)-2-fluoro-1-methylbenzene |
147542-00-5 | 95.0% | 250mg |
$367.0 | 2023-09-30 | |
Aaron | AR001FO0-10g |
Benzene, 4-(chloromethyl)-2-fluoro-1-methyl- |
147542-00-5 | 95% | 10g |
$4413.00 | 2023-12-16 | |
Enamine | EN300-137200-100mg |
4-(chloromethyl)-2-fluoro-1-methylbenzene |
147542-00-5 | 95.0% | 100mg |
$257.0 | 2023-09-30 |
4-(chloromethyl)-2-fluoro-1-methylbenzene Letteratura correlata
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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